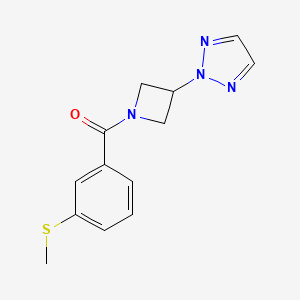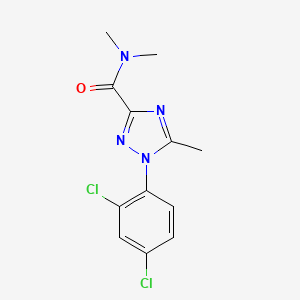
1-(2,4-dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,4-dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide” is a derivative of the 1,2,4-triazole class of compounds . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in the synthesis of various pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, 1H-NMR, and Mass spectroscopy . These techniques can provide information about the functional groups present in the compound and their arrangement .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives can vary widely depending on the specific substituents present in the compound. They are known to undergo various reactions such as alkylation, acylation, and oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include molecular weight, solubility, melting point, boiling point, and spectral data .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Triazole Derivatives
The compound is a part of triazole derivatives, known for their synthesis through various chemical reactions. For example, the reaction of triazole esters with ethylenediamine led to the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, showing the versatility of triazole compounds in synthetic chemistry (Kan, 2015).
Structural Characterization
The structural characterization of related triazole compounds has been a focus of various studies. For instance, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate and its confirmation through methods like IR, 1H NMR, and X-ray diffraction highlights the detailed structural analysis of triazole derivatives (Shuang-hu, 2014).
Chemical Modifications and Analyses
Chemical modifications and analyses of triazole derivatives have been extensively studied. For instance, the synthesis and antimicrobial screening of various 1,2,4-triazole-3-carboxamide derivatives, characterized by NMR, IR, MS, and elemental analysis, demonstrate the diverse chemical modifications possible with triazole compounds (Morabia, 2015).
Biological Activities
Antifungal Activity
Triazole derivatives, including compounds similar to 1-(2,4-dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide, have been found to possess significant antifungal activities. For example, a study on the synthesis and biological activity of Schiff Base Sulfur Ether Derivatives containing a 1,2,4-triazole unit demonstrated effective antifungal properties (Yu-gu, 2015).
Antimicrobial Properties
Some triazole derivatives have shown promising antimicrobial effects against various pathogens. A study on the primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as antimicrobial agents revealed significant activity against bacterial and fungal strains (Pokhodylo et al., 2021).
Enzyme Inhibition Potential
Triazole derivatives have been investigated for their potential in enzyme inhibition. A study on the synthesis and investigation of novel heterocyclic compounds derived from triazole-4-yl acetohydrazide showed potential for lipase and α-glucosidase inhibition (Bekircan et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-N,N,5-trimethyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O/c1-7-15-11(12(19)17(2)3)16-18(7)10-5-4-8(13)6-9(10)14/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXCTOGKASGUGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-N,N,5-trimethyl-1H-1,2,4-triazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5S,9S,10S,13S,14R,17R)-2,14-Dihydroxy-10,13-dimethyl-6-oxo-17-[(2S,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2404763.png)
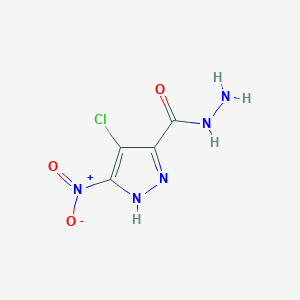
![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tri hydropurinyl]acetamide](/img/structure/B2404765.png)
![6-Fluorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B2404769.png)
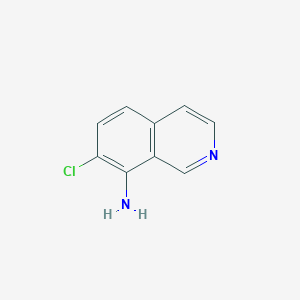
![4-(2,3-Dimethylphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2404771.png)
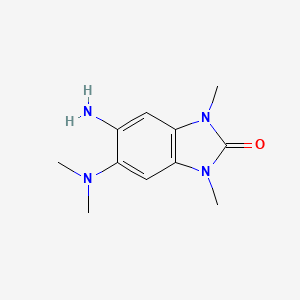
![5-Methyl-4-[(4-methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic acid hydrochloride](/img/structure/B2404773.png)
![N-isobutyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2404774.png)
![N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404776.png)
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate hydrochloride](/img/structure/B2404778.png)
![(E)-4-(Dimethylamino)-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B2404780.png)
